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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for Atopaxar
hydrochloride, focusing on the Phase II LANCELOT (Lessons from ANtagonizing the CELlular

effects Of Thrombin) studies. Atopaxar is an orally active, selective, and reversible antagonist

of the protease-activated receptor-1 (PAR-1), a key mediator of thrombin-induced platelet

activation.[1][2] This document summarizes the available quantitative data, details the

experimental protocols, and compares the findings for Atopaxar with another major PAR-1

inhibitor, Vorapaxar, to offer valuable insights for researchers and professionals in the field of

antithrombotic drug development.

Mechanism of Action: Targeting Thrombin-Mediated
Platelet Aggregation
Thrombin is the most potent activator of platelets and plays a crucial role in the formation of

arterial thrombosis following the rupture of an atherosclerotic plaque.[3] Atopaxar
hydrochloride interferes with thrombin-mediated platelet effects by reversibly binding to the

PAR-1 receptor.[4][5] This inhibition of PAR-1 signaling prevents platelet activation and

aggregation, a key process in the pathophysiology of acute coronary syndromes (ACS) and

other atherothrombotic diseases.[2][3]
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Caption: Mechanism of action of Atopaxar in inhibiting platelet activation.

The LANCELOT Clinical Trial Program: An Overview
The LANCELOT program consisted of two parallel, randomized, double-blind, placebo-

controlled Phase II trials designed to evaluate the safety and efficacy of Atopaxar in different

patient populations with coronary artery disease (CAD).

LANCELOT-ACS: This trial enrolled 603 patients with non-ST-elevation acute coronary

syndrome (NSTE-ACS).[4][6]

LANCELOT-CAD: This trial included 720 patients with high-risk, stable CAD.[4][5]
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The methodologies for the LANCELOT trials are detailed below to provide a clear

understanding of the study designs.

LANCELOT-ACS Trial Protocol:

Objective: To assess the safety and tolerability of Atopaxar in patients recently hospitalized

for NSTE-ACS.[7]

Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial

infarction (NSTEMI).[6]

Treatment Arms: Patients were randomized to receive placebo or one of three daily doses of

Atopaxar (50 mg, 100 mg, or 200 mg) for 12 weeks. All patients receiving Atopaxar were

given a 400 mg loading dose.[4][6]

Background Therapy: Nearly all patients received standard antiplatelet therapy, including

aspirin, and a majority were also on clopidogrel or ticlopidine.[6]

Primary Endpoint: The primary safety endpoint was the incidence of CURE (Clopidogrel in

Unstable Angina to Prevent Recurrent Events) major or minor bleeding.[4]

Secondary Endpoints: Efficacy was evaluated through the composite of cardiovascular

death, myocardial infarction, stroke, or recurrent ischemia, as well as Holter-detected

ischemia.[7]

LANCELOT-CAD Trial Protocol:

Objective: To evaluate the safety and tolerability of prolonged Atopaxar therapy in patients

with stable CAD.[5]

Patient Population: 720 patients with a qualifying history of high-risk, stable CAD.[4][5]

Treatment Arms: Patients were randomized to placebo or one of three daily doses of

Atopaxar (50 mg, 100 mg, or 200 mg) for 24 weeks.[4][5]

Primary Endpoint: The key safety endpoint was bleeding, as defined by both the CURE and

TIMI (Thrombolysis in Myocardial Infarction) classifications.[5]
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Secondary Endpoints: Secondary objectives included assessing platelet aggregation and the

incidence of major adverse cardiac events (MACE).[5]
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Caption: Simplified workflow of the LANCELOT clinical trials.

Quantitative Data Summary: LANCELOT Trial
Results
The following tables summarize the key quantitative outcomes from the LANCELOT-ACS and

LANCELOT-CAD trials.

Table 1: Bleeding Events in the LANCELOT-ACS Trial (12 Weeks)
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Bleeding
Endpoint

Placebo
(n=142)

Atopaxar
50mg
(n=156)

Atopaxar
100mg
(n=157)

Atopaxar
200mg
(n=148)

Combine
d
Atopaxar
(n=461)

p-value
(Dose-
Trend)

CURE

Major or

Minor

Bleeding

2.2% 1.3% 5.8% 2.1% 3.1% 0.80

CURE

Major

Bleeding

0% 0.7% 3.2% 1.4% 1.8% 0.28

CURE

Minor

Bleeding

2.2% 0.7% 2.6% 0.7% 1.3% 0.81

Data sourced from multiple reports on the LANCELOT-ACS trial.[4][6][8]

Table 2: Bleeding Events in the LANCELOT-CAD Trial (24 Weeks)

Bleeding
Endpoint

Placebo
(n=177)

Atopaxar
50mg
(n=180)

Atopaxar
100mg
(n=177)

Atopaxar
200mg
(n=186)

Combine
d
Atopaxar
(n=543)

p-value
(Dose-
Trend)

Overall

CURE

Bleeding

0.6% 3.9% 1.7% 5.9% 3.9% 0.01

Any TIMI

Bleeding
6.8% 9.9% 8.1% 12.9% 10.3% 0.07

Data sourced from the LANCELOT-CAD trial publication.[5]

Table 3: Efficacy and Other Safety Findings from the LANCELOT Trials

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.tctmd.com/news/lancelot-antiplatelet-agent-shows-positive-signs-patients-acs-stable-cad
https://www.medscape.com/viewarticle/729543
https://www.acc.org/latest-in-cardiology/clinical-trials/2011/05/05/20/14/lancelot-acs
https://pubmed.ncbi.nlm.nih.gov/21502571/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Finding LANCELOT-ACS LANCELOT-CAD

Holter-Detected Ischemia (at

48h)

34% reduction in combined

Atopaxar group (p=0.02)[4][7]
Not a primary endpoint

Major Adverse Cardiac Events

(MACE)

Numerically lower in the

combined Atopaxar group

(3.25% vs. 5.63% for placebo,

p=0.20), but not statistically

significant.[7]

Numerically, but not

statistically, fewer ischemic

events.[4]

Liver Transaminase Elevation

Transient, dose-dependent

increases observed with higher

doses.[4][8]

Transient elevations observed

in higher-dose groups.[5]

QTc Prolongation

Dose-dependent prolongation

observed with higher doses.[4]

[8]

Dose-dependent prolongation

without apparent

complications.[5]

Comparative Analysis: Atopaxar vs. Vorapaxar
To provide context for the LANCELOT trial results, it is useful to compare Atopaxar with

Vorapaxar, another PAR-1 antagonist that has undergone extensive clinical investigation.
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Feature Atopaxar Vorapaxar

Receptor Binding Reversible Reversible

Clinical Development Status Phase II trials completed

Approved by the FDA for the

reduction of thrombotic

cardiovascular events in

patients with a history of

myocardial infarction or

peripheral arterial disease.

Key Efficacy Finding
Reduction in Holter-detected

ischemia in ACS patients.[4][7]

Significant reduction in the

composite endpoint of

cardiovascular death, MI, or

stroke in large Phase III trials

(TRA 2°P-TIMI 50).

Major Bleeding Risk

In LANCELOT-ACS, no

significant increase in major

bleeding was observed.[4] In

LANCELOT-CAD, there was

no difference in major

bleeding, but an increase in

minor bleeding.[5]

Associated with a significantly

increased risk of moderate or

severe bleeding, including

intracranial hemorrhage, in

Phase III trials.

Adverse Events of Note

Dose-dependent liver enzyme

elevation and QTc

prolongation.[4][5]

Increased risk of bleeding.

Conclusion and Future Directions
The LANCELOT Phase II trials demonstrated that Atopaxar effectively inhibits platelet

aggregation and shows potential for reducing ischemic events, particularly early ischemia in

ACS patients, without a significant increase in major bleeding.[4][7] However, the trials also

highlighted dose-dependent increases in liver transaminases and QTc prolongation as potential

safety concerns.[4][5]

While the efficacy signals were promising, the trials were not powered to definitively assess

clinical outcomes.[9] Larger, Phase III trials would be necessary to establish the clinical efficacy
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and long-term safety of Atopaxar.[7] The comparison with Vorapaxar underscores the

therapeutic challenge of balancing antithrombotic efficacy with bleeding risk in the development

of PAR-1 inhibitors. The findings from the LANCELOT trials provide a valuable foundation for

future research in this class of antiplatelet agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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